molecular formula C7H3N3O4 B1348646 3,4-Dinitrobenzonitrile CAS No. 4248-33-3

3,4-Dinitrobenzonitrile

Cat. No.: B1348646
CAS No.: 4248-33-3
M. Wt: 193.12 g/mol
InChI Key: QXFXDEHCVXHEBX-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzonitrile: is an organic compound with the molecular formula C7H3N3O4 . It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to a benzene ring. This compound is a yellow crystalline solid and is used as an intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Benzonitrile: One common method for preparing 3,4-Dinitrobenzonitrile involves the nitration of benzonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions on the benzene ring.

    Alternative Methods: Other methods may involve the use of different nitrating agents or catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3,4-Dinitrobenzonitrile can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon or iron powder in acidic conditions.

    Substitution: This compound can participate in nucleophilic aromatic substitution reactions. For example, the nitro groups can be replaced by other substituents such as halogens or alkoxy groups using appropriate reagents and conditions.

    Oxidation: Although less common, oxidation reactions can further modify the nitro groups to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkoxides, and other nucleophiles.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction Products: 3,4-Diaminobenzonitrile.

    Substitution Products: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3,4-Dinitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating a variety of derivatives.

Biology and Medicine:

    Potential Pharmaceutical Applications: Research is ongoing to explore the potential use of this compound derivatives in pharmaceuticals. These derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry:

    Dye and Pigment Production: This compound is used in the synthesis of dyes and pigments due to its ability to introduce nitro groups into aromatic compounds, which can alter the color properties of the final product.

Mechanism of Action

    Molecular Targets: The specific mechanism by which 3,4-Dinitrobenzonitrile exerts its effects depends on the context of its use. In reduction reactions, the nitro groups are targeted by reducing agents, leading to the formation of amine groups.

    Pathways Involved: The pathways involved in the reactions of this compound typically include electron transfer processes, nucleophilic attack, and bond rearrangements.

Comparison with Similar Compounds

  • 3,5-Dinitrobenzonitrile
  • 2,4-Dinitrobenzonitrile
  • 4-Nitrobenzonitrile

Properties

IUPAC Name

3,4-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFXDEHCVXHEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336449
Record name 3,4-Dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4248-33-3
Record name 3,4-Dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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